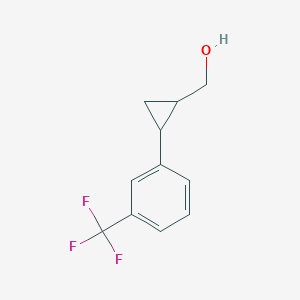

(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol

Descripción general

Descripción

(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through cyclopropanation reactions involving diazo compounds and alkenes, often catalyzed by transition metals such as rhodium or copper.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Attachment of the Phenyl Ring: The phenyl ring can be attached through various coupling reactions, including Suzuki-Miyaura coupling, which utilizes boron reagents and palladium catalysts.

Final Assembly: The final step involves the attachment of the methanol moiety to the cyclopropyl-phenyl intermediate, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of photoredox catalysts and light sources at room temperature can enhance the efficiency of these reactions .

Análisis De Reacciones Químicas

Manganese-Catalyzed Cyclopropanation

This method uses sulfones as carbene precursors via a borrowing hydrogen strategy. The reaction conditions are mild, and the yields can be high, especially when optimized with respect to base loading and reaction concentration . While this specific method has not been applied to (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol, it provides a framework for synthesizing similar compounds.

Chemical Reactions of Cyclopropane Derivatives

Cyclopropane derivatives can undergo various chemical reactions, including ring-opening reactions, substitution reactions, and functional group transformations.

Ring-Opening Reactions

Cyclopropanes are prone to ring-opening reactions due to their strained nature. These reactions can occur under acidic or basic conditions, leading to the formation of alkenes or alkynes, depending on the reaction conditions.

Substitution Reactions

Substitution reactions on cyclopropane derivatives often involve the replacement of a functional group with another. For example, the hydroxyl group in a cyclopropanemethanol derivative could be replaced with a sulfonate group, as seen in the synthesis of (1-(trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate .

Functional Group Transformations

Functional group transformations are crucial in organic synthesis. For instance, the methanol group in this compound could be oxidized to an aldehyde or further transformed into other functional groups.

Data and Research Findings

While specific data on this compound is limited, analogous compounds provide valuable insights into potential chemical reactions and conditions.

Aplicaciones Científicas De Investigación

Drug Development

The incorporation of trifluoromethyl groups in drug design has been linked to improved pharmacokinetic properties and enhanced biological activity. Research indicates that compounds containing this group can exhibit increased potency against various biological targets, including enzymes and receptors involved in disease processes .

- Case Study: GSK-3 Inhibitors

A notable application of (2-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol is in the development of inhibitors for glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in several diseases, including cancer and diabetes. Studies have shown that derivatives of this compound can effectively inhibit GSK-3 activity, leading to potential therapeutic applications .

Antifibrotic Agents

Research has indicated that compounds with similar structures may modulate the discoidin domain receptor (DDR), which plays a role in fibrotic diseases. The trifluoromethyl group enhances the interaction with DDRs, suggesting that this compound could be explored as a candidate for antifibrotic therapies .

Analytical Chemistry

The compound is utilized in various analytical applications due to its distinct spectral characteristics. It can serve as a standard in chromatography and mass spectrometry analyses, aiding in the identification and quantification of related compounds in complex mixtures .

Polymer Chemistry

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to create materials with enhanced thermal and chemical resistance. The trifluoromethyl group imparts hydrophobic properties, making these materials suitable for applications in coatings and sealants.

Mechanistic Studies

The compound's ability to interact with various biological systems makes it a valuable tool for mechanistic studies. Its effects on cellular pathways can provide insights into drug action mechanisms, particularly in relation to enzyme inhibition and receptor modulation.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of GSK-3 inhibitors and antifibrotic agents | Treatment of cancer and fibrosis |

| Analytical Chemistry | Use as a standard in chromatography and mass spectrometry | Improved identification methods |

| Material Science | Incorporation into polymers for enhanced properties | Development of advanced materials |

| Biological Studies | Investigating effects on cellular pathways | Insights into drug mechanisms |

Mecanismo De Acción

The mechanism of action of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity .

Comparación Con Compuestos Similares

[2-(3-Trifluoromethyl-phenyl)]-furo[3,2-b]pyrrole: This compound shares the trifluoromethyl-phenyl moiety but differs in the presence of a furo[3,2-b]pyrrole ring instead of a cyclopropyl group.

[2-(3-Trifluoromethyl-phenyl)]-furo[3,2-c]pyridine: Similar to the previous compound, this one also contains the trifluoromethyl-phenyl group but is attached to a furo[3,2-c]pyridine ring.

Uniqueness: The uniqueness of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol lies in its combination of a trifluoromethyl group, a phenyl ring, and a cyclopropyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Actividad Biológica

The compound (2-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol is a notable member of the cyclopropyl alcohol family, characterized by the presence of a trifluoromethyl group. This structural feature has been associated with enhanced biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds. The introduction of this group into organic molecules often leads to increased lipophilicity and altered metabolic pathways, enhancing their biological efficacy .

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives analogous to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, minimum inhibitory concentrations (MICs) were reported in the range of 40 to 50 µg/mL against resistant strains, highlighting the potential for these compounds in treating infections caused by antibiotic-resistant bacteria .

Enzymatic Interactions

The compound has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, intramolecular and intermolecular kinetic isotope effects were analyzed, revealing that the compound undergoes selective oxidation processes that may influence its therapeutic applications. The formation of hydroxylated metabolites indicates potential pathways for bioactivation or detoxification .

Case Studies

- Anticancer Activity : In vitro studies have indicated that similar cyclopropyl alcohol derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The treatment led to significant alterations in cell viability and induced cell cycle arrest at the S phase, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Research Findings

A comprehensive review of recent literature highlights various biological activities associated with trifluoromethyl-containing compounds:

Propiedades

IUPAC Name |

[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10,15H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHAGPDZUGMJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC(=CC=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.